DMT-5-Methyl-dC(ac) Phosphoramidite
Overview
Description
DMT-5-Methyl-dC(ac) Phosphoramidite, also known as 5-Methyl-dC(ac) amidite, is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxycytidine (dC) with a methyl group at the 5-position and an acetyl group protecting the amino group. This compound is crucial in the field of molecular biology and genetic research due to its role in the synthesis of modified DNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-5-Methyl-dC(ac) Phosphoramidite involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Methylation: The 5-position of the cytosine ring is methylated using a methylating agent.
Acetylation: The amino group at the 4-position is protected by acetylation.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a phosphitylating reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
DMT-5-Methyl-dC(ac) Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group.
Deprotection: The DMT and acetyl groups can be removed under acidic and basic conditions, respectively.
Coupling: It can couple with other nucleosides to form oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMT removal and ammonia for acetyl removal.
Coupling: Tetrazole or other activators in anhydrous conditions.
Major Products
Oligonucleotides: The primary product formed from the coupling reactions.
Deprotected nucleosides: Formed after the removal of protecting groups.
Scientific Research Applications
DMT-5-Methyl-dC(ac) Phosphoramidite is widely used in various scientific research applications:
Chemistry: Synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Used in the creation of methylated DNA sequences to study epigenetic modifications.
Medicine: Development of antisense oligonucleotides for therapeutic purposes.
Industry: Production of high-affinity PCR primers and probes for diagnostic applications.
Mechanism of Action
The mechanism by which DMT-5-Methyl-dC(ac) Phosphoramidite exerts its effects involves:
Enhanced binding: The methyl group at the 5-position increases the binding affinity of the oligonucleotide to its complementary strand by stabilizing the duplex structure.
Increased duplex stability: The hydrophobic nature of the methyl group helps eliminate water molecules from the duplex, further stabilizing the structure.
Comparison with Similar Compounds
Similar Compounds
DMT-dC(ac) Phosphoramidite: Similar structure but without the methyl group at the 5-position.
DMT-dC(bz) Phosphoramidite: Uses a benzoyl group for protection instead of an acetyl group.
DMT-dG(dmf) Phosphoramidite: A guanine derivative with different protecting groups.
Uniqueness
DMT-5-Methyl-dC(ac) Phosphoramidite is unique due to its methyl group at the 5-position, which enhances binding and stability of the resulting oligonucleotides. This makes it particularly useful in applications requiring high-affinity binding and stability, such as in the development of therapeutic oligonucleotides and diagnostic probes.
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUQEQDYBKCNTE-CMFYRTQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.